![molecular formula C13H16N4O3S B5597666 ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)
ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Description
Synthesis Analysis
The synthesis of compounds related to ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the transformation of precursors through reactions such as dimethyl acetone-1,3-dicarboxylate with sulfuryl chloride and thiourea, leading to various thiazole carboxylates and pyrimidine derivatives (Žugelj et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has been elucidated through techniques like X-ray crystallography, revealing detailed hydrogen-bonding patterns and molecular conformations (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
Ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, such as interaction with different arylidinemalononitrile derivatives, leading to the formation of ethyl iminothiazolopyridine-4-carboxylate and other derivatives with potential biological activity (Mohamed, 2021).
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Pyrido and Pyrimidine Derivatives : Ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is used in the synthesis of complex chemical structures like pyrido and pyrimidine derivatives. These compounds have significant applications in chemical research due to their unique properties and potential biological activities (Žugelj et al., 2009).
Facilitating Ring Closure Reactions : This compound acts as a key reagent in facilitating ring closure reactions in the synthesis of thiazolo[5,4-d]pyrimidines. Such reactions are crucial in creating novel compounds that can have potential uses in various fields of chemistry and pharmacology (El-Bayouki & Basyouni, 1988).
Formation of Thiazolopyrimidine Derivatives : It is instrumental in the formation of thiazolopyrimidine derivatives. These derivatives are important in medicinal chemistry, where they are often examined for their biological activities, including antimicrobial and anticancer properties (Mohamed, 2014).
Biological Activities
Antimicrobial Properties : Certain derivatives synthesized using ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate have shown antimicrobial properties. This makes them subjects of interest in the development of new antimicrobial agents (Balkan et al., 2001).
Potential Antioxidant and Antimicrobial Activity : Derivatives involving this compound have been tested for their potential as antioxidants and antimicrobial agents. Such studies are crucial in the search for new drugs and treatments (Youssef & Amin, 2012).
Apoptosis-Inducing Agents in Cancer Treatment : Researchers have explored the use of compounds derived from ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate as apoptosis-inducing agents, particularly in the context of breast cancer treatment. This highlights its potential application in oncology (Gad et al., 2020).
Hypoglycemic Agents : The compound has been used in the synthesis of derivatives that act as glucokinase activators, showcasing potential as dual-action hypoglycemic agents. This suggests its relevance in diabetes research (Song et al., 2011).
properties
IUPAC Name |
ethyl 2-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-5-20-11(18)10-8(3)15-13(21-10)17-12-14-7(2)6-9(16-12)19-4/h6H,5H2,1-4H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAHJOMEZAMVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC(=CC(=N2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804807 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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